molecular formula C15H16ClFN2O B2785219 2-Chloro-1-(9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)propan-1-one CAS No. 2411292-87-8

2-Chloro-1-(9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)propan-1-one

Cat. No. B2785219
CAS RN: 2411292-87-8
M. Wt: 294.75
InChI Key: PPWQCDMFJWRVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives often involves various chemical reactions. For example, one plausible mechanism starts through the nucleophilic addition of hydrazine hydrate to phthalic anhydride to yield an intermediate, followed by the dehydration reaction to form phthalhydrazide .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

Indoles are physically crystalline and colorless in nature with specific odors . They readily undergo electrophilic substitution due to excessive π-electrons delocalization .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some indole derivatives have been found to show inhibitory activity against influenza A .

Future Directions

Given the diverse biological activities of indole derivatives and their potential for therapeutic applications, there is considerable interest in developing new synthetic methods and exploring new biological activities .

properties

IUPAC Name

2-chloro-1-(9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O/c1-9(16)15(20)19-6-2-3-13-12(8-19)11-7-10(17)4-5-14(11)18-13/h4-5,7,9,18H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWQCDMFJWRVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC2=C(C1)C3=C(N2)C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(9-fluoro-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.